molecular formula C16H19NO3 B2858135 N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide CAS No. 1286725-08-3

N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide

Cat. No.: B2858135
CAS No.: 1286725-08-3
M. Wt: 273.332
InChI Key: NWERKEOWSOKAFQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide is a synthetic organic compound classified as a furan-2-carboxamide derivative. This structure combines a furan ring, a carboxamide linker, and a complex hydroxy-phenylbutyl side chain, making it a subject of interest in medicinal chemistry and drug discovery research. The furan-2-carboxamide moiety is a recognized pharmacophore in the development of novel antitumor agents. Scientific studies on closely related furan-2-carboxamide derivatives have identified them as potent microtubule stabilizing agents that induce mitotic arrest and apoptosis in cancer cells . This mechanism, which disrupts cell division, is a validated strategy in cancer therapy. Furthermore, furan-based compounds are frequently investigated for a broad spectrum of other biological activities, including antimicrobial and antiviral properties . The specific structure of this compound, particularly its hydroxy group, suggests potential for hydrogen bonding with biological targets, which can be crucial for binding affinity and potency . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules and for probing biological pathways. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(19,10-9-13-6-3-2-4-7-13)12-17-15(18)14-8-5-11-20-14/h2-8,11,19H,9-10,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWERKEOWSOKAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent product quality and yield. The use of automated systems and advanced analytical tools helps in monitoring the reaction progress and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other electrophiles.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Crystallographic Comparisons

  • N-(2-Nitrophenyl)furan-2-carboxamide exhibits a planar central C4-C5(O2)-N1-C6 fragment, with the nitro group forming intramolecular hydrogen bonds (N1⋯O3: 2.615 Å) that distort planarity .
  • Ortho-Fluorofuranyl Fentanyl (N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide), a controlled substance, demonstrates how aryl and piperidine substituents influence receptor binding .

Data Table: Key Properties of Selected Furan-2-Carboxamide Derivatives

Compound Name Substituent Key Activity/Property Reference
N-(4-Bromophenyl)furan-2-carboxamide 4-Bromophenyl High synthetic yield (94%)
N-(2-Nitrophenyl)furan-2-carboxamide 2-Nitrophenyl Intramolecular H-bonding, planar core
N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide 1,3,4-Thiadiazol-2-yl VEGFR-2 inhibition (IC50 ~7.5 nM)
Ortho-Fluorofuranyl Fentanyl 2-Fluorophenyl, phenethylpiperidine Opioid receptor binding (controlled)
Target Compound 2-Hydroxy-2-methyl-4-phenylbutyl Hypothesized enhanced solubility/bioavailability

Biological Activity

N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes the available literature on its biological activity, including detailed findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a furan ring, a carboxamide functional group, and a substituted phenyl moiety. The presence of hydroxyl and methyl groups at specific positions contributes to its biological properties. The compound can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives with various substituents on the phenyl ring exhibited significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells.

Table 1: Anticancer Activity of Furan-Carboxamide Derivatives

CompoundCell Line% Cell Viability at 20 μg/mL
4dHepG233.29%
4aHepG235.01%
4bHepG237.31%
4cHepG239.22%
DoxorubicinHepG20.62%

The structure–activity relationship studies indicated that electron-donor substituents enhance anticancer activity, while electron-withdrawing groups reduced efficacy .

2. Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits promising antimicrobial activity. Studies have shown that it is effective against various bacterial strains, including E. coli, S. aureus, and Bacillus cereus.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
4bE. coli280
4aS. aureus265
4fB. cereus230

These findings suggest that modifications to the furan and phenyl rings can significantly influence antimicrobial potency .

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets within cancer cells and bacteria. The compound is believed to inhibit key enzymes involved in cell proliferation and survival pathways, thus leading to apoptosis in cancer cells and inhibiting bacterial growth.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on mice models demonstrated that administration of a derivative of this compound resulted in significant tumor reduction compared to controls. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction.

Case Study 2: Antimicrobial Efficacy Testing

In vitro testing against clinical isolates of E. coli showed that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative therapeutic agent.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling the furan-2-carboxamide moiety with the hydroxy-methyl-phenylbutyl backbone. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
  • Hydroxyl group protection : Employ tert-butyldimethylsilyl (TBS) groups to prevent side reactions during synthesis, followed by deprotection using tetrabutylammonium fluoride (TBAF) .
  • Optimization : Reflux conditions (e.g., 80–100°C in THF) and solvent polarity adjustments (e.g., switching from DCM to acetonitrile) improve yield and purity .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., furan C=O at ~160 ppm, hydroxy protons at δ 2.5–3.5) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, while ESI-MS confirms molecular weight (e.g., [M+H]+ expected at ~345 m/z) .
  • FTIR : Validate amide (1650–1700 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?

  • Methodological Answer :

  • Crystallization : Use slow vapor diffusion with solvents like ethanol/water (7:3) to grow single crystals .
  • Refinement : SHELXL (via Olex2 interface) refines structures, leveraging intensity data from CCD detectors. Key parameters: R1 < 5%, wR2 < 15% .
  • Validation : Check for hydrogen bonding (e.g., OH···O=C interactions) and torsional angles of the phenylbutyl chain using Mercury .

Q. How should researchers address contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?

  • Methodological Answer :

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., 72-hour MTT assays for cancer cells vs. 24-hour MIC tests for bacteria) .
  • Structural analogs : Benchmark against similar compounds (e.g., N-(4-chlorobenzyl) derivatives with known bioactivity) to identify substituent effects .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target pathways (e.g., apoptosis vs. membrane disruption) .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Maestro models interactions with enzymes (e.g., cytochrome P450). Set grid boxes to cover active sites (e.g., 25 ų) .
  • MD simulations : GROMACS runs (50 ns, NPT ensemble) assess stability of ligand-receptor complexes. Monitor RMSD (<2.5 Å) and hydrogen bond persistence .
  • QSAR modeling : Train models on furan-carboxamide datasets (e.g., IC50 vs. logP, polar surface area) using Random Forest or SVM algorithms .

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